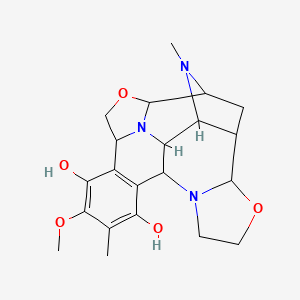

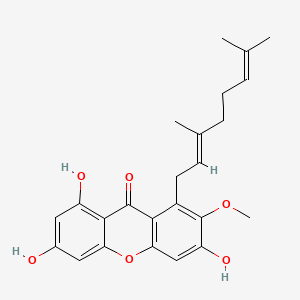

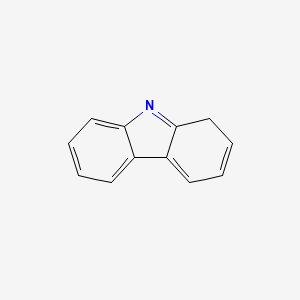

![molecular formula C11H8N4S3 B1241823 5-(2-thienyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazole-3-thiol CAS No. 477863-25-5](/img/structure/B1241823.png)

5-(2-thienyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazole-3-thiol

Overview

Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms. These compounds have attracted significant interest in various fields, including medicinal chemistry, due to their diverse biological activities and potential applications in creating new therapeutic agents. The interest in these compounds stems from their structural versatility, which allows for various chemical modifications, and their ability to exhibit a wide range of pharmacological activities.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the use of azides and terminal alkynes in cycloaddition reactions, known as the Huisgen 1,3-dipolar cycloaddition, which can be catalyzed by copper(I) to achieve regioselectivity (Kaushik et al., 2019). This "click chemistry" approach is valued for its efficiency, selectivity, and the high yields of 1,2,4-triazole derivatives it produces.

Scientific Research Applications

Antimicrobial Activities

- Some derivatives of 1,2,4-triazoles, which include structures related to the compound , have been evaluated for their antimicrobial activities. For instance, Bayrak et al. (2009) synthesized new compounds starting from isonicotinic acid hydrazide and found that most of the compounds exhibited good to moderate antimicrobial activity Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009.

Synthesis and Reactivity Studies

- Zozulynets et al. (2021) focused on the synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes, demonstrating the compound's reactivity and potential for forming derivatives Zozulynets, Kaplaushenko, & Korzhova, 2021.

Structural Features and Biological Activities

- The study by Aksyonova-Seliuk et al. (2018) synthesized derivatives of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol and examined their structural features. These compounds have been noted for their broad spectrum of biological activities, including antiviral, anti-inflammatory, antimicrobial, and antioxidant properties Aksyonova-Seliuk, Panasenko, & Knysh, 2018.

Physicochemical Properties and Biological Activity

- Research by Kravchenko et al. (2018) investigated derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, highlighting the importance of understanding the synthesis, physical, chemical, and biological properties of these compounds. This study contributes to the development of new chemical compounds with predicted biological activity Kravchenko, Panasenko, & Knysh, 2018.

Green Synthesis and Evaluation

- Rajurkar and Shirsath (2017) achieved the green synthesis of derivatives of 4H-1,2,4-triazole-3-thiol and screened them for in-vivo antimicrobial activity. This approach emphasizes environmentally friendly methods in the synthesis of these compounds Rajurkar & Shirsath, 2017.

Protonation and Structural Studies

- Fizer et al. (2021) conducted a structural study on a polysubstituted 1,2,4-triazole, providing insights into the molecular design and synthetic strategies for triazole systems Fizer, Slivka, Sidey, Baumer, & Fizer, 2021.

properties

IUPAC Name |

3-thiophen-2-yl-4-[(E)-thiophen-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4S3/c16-11-14-13-10(9-4-2-6-18-9)15(11)12-7-8-3-1-5-17-8/h1-7H,(H,14,16)/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSKPRBMKRPTOV-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=NN2C(=NNC2=S)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-thienyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazole-3-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

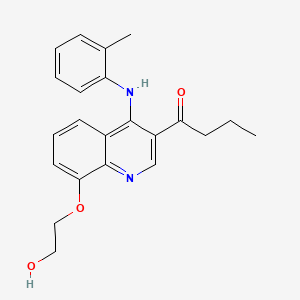

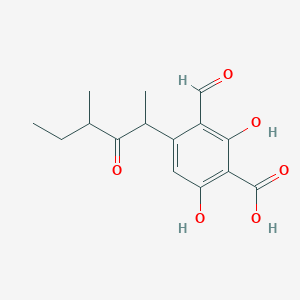

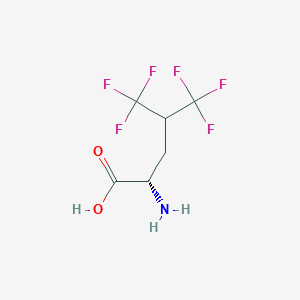

![4-amino-5-chloro-2methoxy-N-[(2s,4s)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide](/img/structure/B1241743.png)

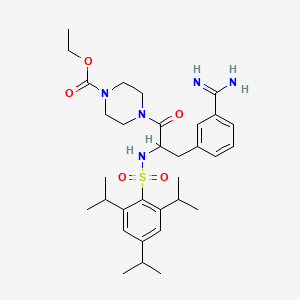

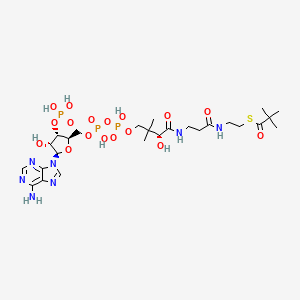

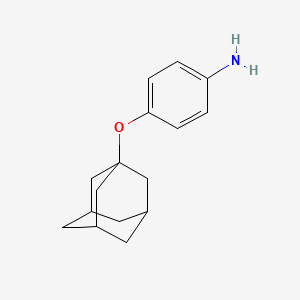

![15-Oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol, 12-isopropyl-1,5,9-trimethyl-](/img/structure/B1241747.png)

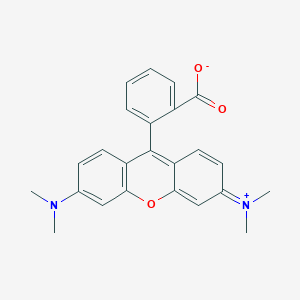

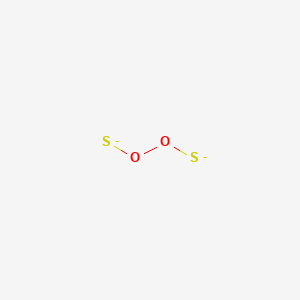

![[(8S,9S,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1241764.png)